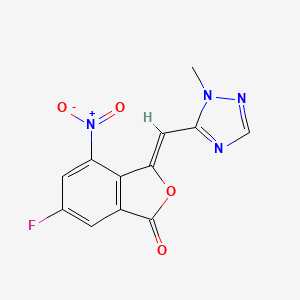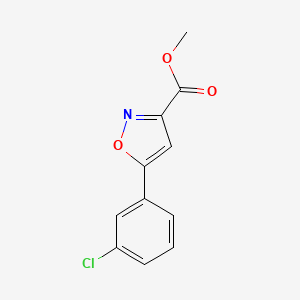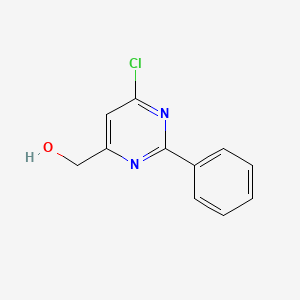
(6-Chloro-2-phenylpyrimidin-4-yl)methanol
Übersicht
Beschreibung
“(6-Chloro-2-phenylpyrimidin-4-yl)methanol” is a chemical compound with the CAS Number: 325685-75-4 . It has a molecular weight of 220.66 and its IUPAC name is (6-chloro-2-phenyl-4-pyrimidinyl)methanol .
Molecular Structure Analysis
The molecular formula of “(6-Chloro-2-phenylpyrimidin-4-yl)methanol” is C11H9ClN2O . The InChI code is 1S/C11H9ClN2O/c12-10-6-9(7-15)13-11(14-10)8-4-2-1-3-5-8/h1-6,15H,7H2 .Physical And Chemical Properties Analysis
“(6-Chloro-2-phenylpyrimidin-4-yl)methanol” is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Nonlinear Optics and Electronic Properties
Research on derivatives of phenyl pyrimidine, such as (6-Chloro-2-phenylpyrimidin-4-yl)methanol, highlights their significance in nonlinear optics (NLO). A study by Hussain et al. (2020) used density functional theory (DFT) and time-dependent DFT (TDDFT) to explore the NLO properties of phenyl pyrimidine derivatives. These compounds showed potential for optoelectronic applications due to their considerable NLO character, indicating their relevance in the field of high-tech optoelectronics (Hussain et al., 2020).
Antimicrobial Activity
Another aspect of (6-Chloro-2-phenylpyrimidin-4-yl)methanol derivatives involves their antimicrobial properties. For instance, Shaban et al. (2000) synthesized acyclo C-nucleosides with structures similar to (6-Chloro-2-phenylpyrimidin-4-yl)methanol and evaluated their antibacterial and antifungal activities. This study contributes to the understanding of the antimicrobial potential of pyrimidine derivatives (Shaban et al., 2000).
Cytotoxic Activity
In the field of cancer research, Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives related to (6-Chloro-2-phenylpyrimidin-4-yl)methanol and examined their cytotoxic activity against various cancer cell lines. The study provided insights into the potential therapeutic applications of these compounds in cancer treatment (Stolarczyk et al., 2018).
Solubility and Thermodynamic Studies
Yao et al. (2017) conducted a thermodynamic study of the solubility of 2-amino-4-chloro-6-methoxypyrimidine, a compound closely related to (6-Chloro-2-phenylpyrimidin-4-yl)methanol, in various organic solvents. This research is crucial for understanding the solubility properties of pyrimidine derivatives, which can impact their application in pharmaceutical formulations (Yao et al., 2017).
Palladium-Catalyzed Synthesis
Sun et al. (2014) explored the synthesis of arenes similar to (6-Chloro-2-phenylpyrimidin-4-yl)methanol through palladium-catalyzed C-H halogenation. This method demonstrated advantages over traditional synthesis methods, including higher yields and better selectivity, suggesting its potential in the synthesis of pyrimidine derivatives (Sun et al., 2014).
Biocatalytic Synthesis
In the area of green chemistry, Chen et al. (2021) developed a whole-cell biocatalytic method for synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a compound structurally related to (6-Chloro-2-phenylpyrimidin-4-yl)methanol. The method used a microreaction system for efficient synthesis, showcasing an eco-friendly approach to producing pyrimidine derivatives (Chen et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
(6-chloro-2-phenylpyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-9(7-15)13-11(14-10)8-4-2-1-3-5-8/h1-6,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYPUBBUSUVHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694253 | |
| Record name | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-2-phenylpyrimidin-4-yl)methanol | |
CAS RN |
325685-75-4 | |
| Record name | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



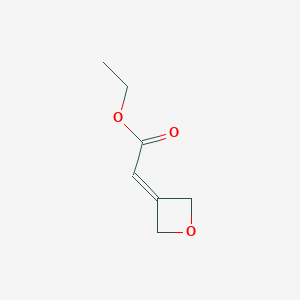
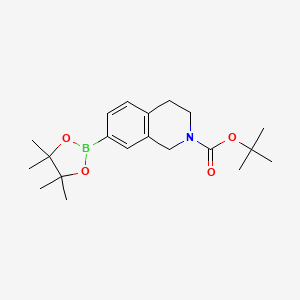
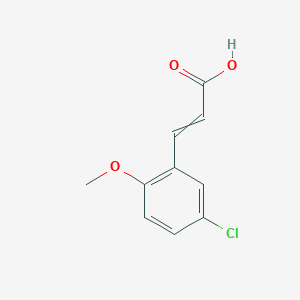
![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)
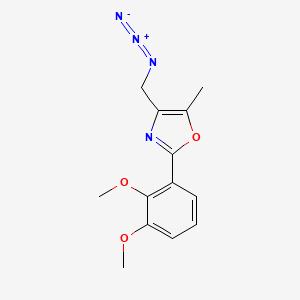
![Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1394527.png)
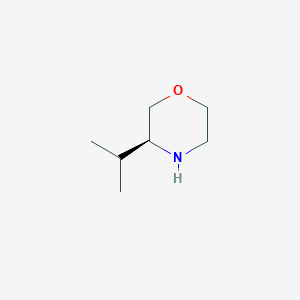
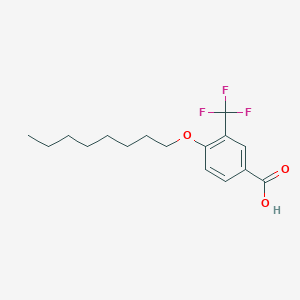
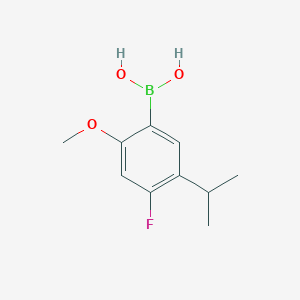
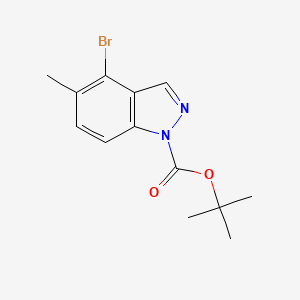
![1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1394537.png)
![1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine](/img/structure/B1394538.png)
